molecular formula C12H9BrClNO B578508 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine CAS No. 1291487-23-4

3-((5-Bromo-2-chlorophenoxy)methyl)pyridine

Cat. No.: B578508
CAS No.: 1291487-23-4
M. Wt: 298.564
InChI Key: ZWRWMQKBZPEIPF-UHFFFAOYSA-N
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Description

3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is an organic compound with the molecular formula C12H9BrClNO It is a derivative of pyridine, characterized by the presence of a bromine and chlorine atom on the phenoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine typically involves the reaction of 5-bromo-2-chlorophenol with 3-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems may enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-2-chlorophenoxy)methyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((5-Bromo-2-chlorophenoxy)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is not well-documented. its chemical structure suggests that it may interact with biological targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms may enhance its binding affinity to specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 3-Bromo-5-chloropyridine
  • 2-Bromo-3-chloropyridine

Uniqueness

3-((5-Bromo-2-chlorophenoxy)methyl)pyridine is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation provides distinct chemical properties compared to other similar compounds .

Properties

IUPAC Name

3-[(5-bromo-2-chlorophenoxy)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-10-3-4-11(14)12(6-10)16-8-9-2-1-5-15-7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWMQKBZPEIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716539
Record name 3-[(5-Bromo-2-chlorophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-23-4
Record name 3-[(5-Bromo-2-chlorophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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